![molecular formula C5H8N2O2S B2759328 1-Methanesulfonylazetidine-3-carbonitrile CAS No. 1876375-36-8](/img/structure/B2759328.png)
1-Methanesulfonylazetidine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Formation of Carbanions Derivatives
Research indicates that sulfonyl groups activate C-acids, facilitating the formation of carbanions in the presence of organic bases in solvents like acetonitrile and tetrahydrofuran. This activation property is critical for synthesizing various organic compounds and intermediates in chemical research (Binkowska & Jarczewski, 2008).
Complex Formation with Acetonitrile
Studies on methanesulfonic acid and its interactions with acetonitrile reveal the formation of molecular complexes, which are essential for understanding solvation dynamics and designing solvents for specific chemical reactions (Kislina et al., 2004).
Radical Acylation Reactions
The thermal decomposition of methanesulfonyl radical to facilitate tin-free radical acylation reactions highlights the utility of sulfonyl compounds in synthesizing acylated products, which have numerous applications in organic synthesis and pharmaceutical research (Kim et al., 2001).
Methanesulfonic Acid in Chemical Synthesis
The direct conversion of methane to methanesulfonic acid represents a significant industrial application, providing a selective route to produce an important chemical feedstock. This process exemplifies the potential of methane functionalization, opening avenues for utilizing methane in synthesizing valuable chemicals (Díaz-Urrutia & Ott, 2019).
Synthesis from Carbon Dioxide
The transformation of carbon dioxide into methanesulfonyl carbonates and subsequently into various compounds such as carbonates, thiocarbonates, and carbamates, underscores the role of sulfonyl compounds in carbon dioxide utilization and the synthesis of environmentally benign chemicals (Bratt & Taylor, 2003).
Future Directions
properties
IUPAC Name |
1-methylsulfonylazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKRAPDEPOBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylazetidine-3-carbonitrile |
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